4-Ethynylbenzenesulfonamide is a sulfonamide compound characterized by the presence of an ethynyl group attached to a benzenesulfonamide structure. This compound is of interest in various fields, including medicinal chemistry, due to its potential applications in drug development and synthesis.
The compound can be synthesized from readily available starting materials through various chemical reactions, including acylation and sulfonylation processes. Research has demonstrated methods for synthesizing similar compounds, indicating a pathway for producing 4-ethynylbenzenesulfonamide effectively.
4-Ethynylbenzenesulfonamide belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide functional group (–SO2NH2). This class is widely recognized for its pharmacological properties, including antibacterial and diuretic activities.
The synthesis of 4-ethynylbenzenesulfonamide typically involves several key steps:
Technical details regarding solvents and conditions are crucial for optimizing yield and purity. For instance, dichloromethane is often used as a solvent in these reactions due to its ability to dissolve various organic compounds effectively .
The molecular structure of 4-ethynylbenzenesulfonamide can be depicted as follows:
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing interactions such as hydrogen bonding that stabilize the structure .
4-Ethynylbenzenesulfonamide can participate in various chemical reactions:
Technical details regarding reaction conditions (temperature, solvent choice) significantly influence the outcome of these reactions and should be optimized for desired products .
The mechanism of action for compounds like 4-ethynylbenzenesulfonamide often involves inhibition of specific enzymes or receptors in biological systems. For example, sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, thus interfering with folate synthesis critical for bacterial growth.
Studies indicate that modifications to the sulfonamide structure can enhance its potency and selectivity against target enzymes, making it an important consideration in drug design .
Relevant data from spectroscopic analyses (NMR, IR) can provide further insights into the compound's characteristics and confirm its identity .
4-Ethynylbenzenesulfonamide has potential applications in:
The versatility of this compound underscores its significance across multiple scientific domains .
4-Ethynylbenzenesulfonamide represents a structurally specialized benzenesulfonamide derivative characterized by the strategic incorporation of an ethynyl (-C≡CH) group at the para position relative to the sulfonamide functionality. This molecular architecture combines the established biological relevance of the sulfonamide pharmacophore with the synthetic versatility afforded by the terminal alkyne moiety. The compound serves as a valuable synthetic intermediate and pharmacological building block, demonstrating the ongoing evolution of sulfonamide chemistry beyond classical antibacterial applications into targeted therapeutic development [3] [10].
4-Ethynylbenzenesulfonamide (CAS RN: 1788-08-5) is systematically identified as 4-ethynylbenzenesulfonamide according to IUPAC nomenclature conventions. Its molecular formula is C₈H₇NO₂S, corresponding to a molecular weight of 181.21 g/mol. The compound presents as a light yellow to orange crystalline powder with a characteristic melting point of 180°C [3] [7].
Table 1: Fundamental Chemical Identifiers of 4-Ethynylbenzenesulfonamide
Property | Value |
---|---|
CAS Registry Number | 1788-08-5 |
IUPAC Name | 4-ethynylbenzenesulfonamide |
Molecular Formula | C₈H₇NO₂S |
Molecular Weight | 181.21 g/mol |
Appearance | Light yellow to orange crystalline powder |
Melting Point | 180°C |
SMILES Notation | C#CC1=CC=C(C=C1)S(=O)(=O)N |
InChI Key | OQPUCENNUFNCQO-UHFFFAOYSA-N |
The molecular structure comprises a benzene ring bearing two para-oriented functional groups: the electron-withdrawing sulfonamide (-SO₂NH₂) and the terminal alkyne group (-C≡CH). This arrangement creates a polarized electronic environment that significantly influences both the compound's physicochemical behavior and its chemical reactivity. The sulfonamide moiety confers moderate water solubility characteristic of polar sulfonamides, while the hydrophobic ethynyl group contributes to balanced lipophilicity (experimental LogP ≈ 1.0) [6] [10].
The development of 4-ethynylbenzenesulfonamide emerged from the broader historical context of sulfonamide medicinal chemistry, which originated with Gerhard Domagk's landmark discovery of Prontosil (sulfonamidochrysoidine) in 1932. Prontosil, the first commercially available sulfonamide antibiotic, revolutionized antibacterial chemotherapy and established the sulfanilamide core as a privileged scaffold in drug discovery [1] [8].
Over subsequent decades, medicinal chemists systematically explored structural modifications to the parent sulfanilamide structure, initially focusing on variations at the N¹ nitrogen (heterocyclic substitutions) and N⁴ amino group. These efforts yielded several generations of antibacterial sulfonamides with improved pharmacokinetic properties and expanded spectra of activity, including sulfadiazine (SDZ) and sulfamethazine (SMZ) [1] [2]. The evolution of sulfonamide chemistry eventually expanded beyond antibacterial applications to encompass diverse therapeutic areas including diuretics, carbonic anhydrase inhibitors, and antiepileptics [1] [5].
Within this historical trajectory, 4-ethynylbenzenesulfonamide represents a modern synthetic derivative designed to leverage the unique reactivity of the ethynyl group. The terminal alkyne functionality enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, positioning this compound as a versatile intermediate for "click chemistry" applications in drug discovery and bioconjugation [3] [10]. Its development reflects the ongoing innovation in sulfonamide chemistry, shifting from broad-spectrum activity toward targeted molecular interventions.
The strategic incorporation of the ethynyl group at the para position of benzenesulfonamide creates a multifunctional molecular architecture with distinctive chemical and biological properties:
Click Chemistry Handle: The terminal alkyne serves as an orthogonal reaction partner for azide-bearing molecules, enabling efficient synthesis of 1,2,3-triazole conjugates under copper catalysis. This bioorthogonal reactivity facilitates rapid generation of sulfonamide derivatives for structure-activity relationship studies and targeted therapeutic agents [3] [10].
Electronic Modulation: Density functional theory (DFT) calculations reveal that the ethynyl group exerts significant electron-withdrawing effects on the aromatic system, reducing electron density at the sulfonamide nitrogen by approximately 15% compared to unsubstituted benzenesulfonamide. This electronic perturbation enhances the sulfonamide's zinc-binding affinity in metalloenzyme active sites, particularly relevant for carbonic anhydrase inhibition [6] [9].
Stereoelectronic Effects: The linear geometry of the ethynyl group creates a rigid spatial orientation that influences molecular conformation. Crystallographic studies show that the ethynyl moiety enforces a near-perpendicular dihedral angle (85.97-87.33°) between the benzene ring plane and the sulfonamide group, potentially optimizing target binding through reduced conformational flexibility [6].
Table 2: Key Electronic Parameters of 4-Ethynylbenzenesulfonamide from Computational Studies
Computational Parameter | Value | Biological Significance |
---|---|---|
HOMO-LUMO Energy Gap | 4.347-4.979 eV | Governs chemical reactivity and stability |
Molecular Electrostatic Potential (MEP) | -82.3 kJ/mol at sulfonamide oxygen | Enhances zinc coordination in enzyme active sites |
Natural Bond Orbital (NBO) Charge at Sulfonamide Nitrogen | -0.642 e | Facilitates hydrogen bonding interactions |
Global Electrophilicity Index (ω) | 1.53 eV | Predicts favorable interactions with nucleophilic biological targets |
Functionally, 4-ethynylbenzenesulfonamide serves as a critical precursor to bioactive compounds across multiple therapeutic domains:
Anti-fibrotic Agents: The ethynyl derivative serves as a synthetic intermediate for novel anti-hepatic fibrosis compounds such as IMB16-4 derivatives. These agents downregulate fibrogenic markers including α-SMA, TGF-β1, and collagen type I alpha1 (COL1A1), with inhibition rates reaching 61.7% at 15 μmol/L concentrations in LX-2 hepatic stellate cells [4].
Carbonic Anhydrase Inhibitors: Structural derivatives exhibit nanomolar inhibition (Ki = 0.8-9.4 nM) against tumor-associated isoforms hCA IX and XII, demonstrating 10-100 fold selectivity over off-target cytosolic isoforms (hCA I/II). This selectivity profile is attributed to optimized interactions within the hydrophobic and hydrophilic regions of the CA active site [5].
Anticancer Scaffolds: Molecular hybridization strategies incorporating 4-ethynylbenzenesulfonamide yield chalcone-sulfonamide conjugates demonstrating potent anti-proliferative activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines. The electron-withdrawing ethynyl group enhances cellular uptake and target engagement, with IC₅₀ values ranging from 12-38 μM [9].
The ongoing exploration of 4-ethynylbenzenesulfonamide derivatives exemplifies the continuing innovation in sulfonamide medicinal chemistry, transitioning from traditional antibacterial applications toward targeted molecular therapies addressing fibrosis, oncology, and enzyme dysregulation.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: